molecular formula C10H8FNOS2 B3504867 5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one

5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one

Cat. No. B3504867
M. Wt: 241.3 g/mol
InChI Key: OUFKUJJPYFOWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one, also known as FSPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. FSPI belongs to a class of compounds known as spirooxindoles, which have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In

Mechanism of Action

The exact mechanism of action of 5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one is not fully understood, but it is believed to involve the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that is overexpressed in many types of cancer and is involved in promoting cell proliferation, survival, and migration. 5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one has been found to inhibit the phosphorylation and activation of STAT3, leading to the downregulation of its downstream target genes.
Biochemical and physiological effects:
5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one has been found to have a number of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of the immune system. The compound has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and apoptosis. In addition, 5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one has been found to inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis. Finally, 5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one has been found to modulate the activity of immune cells, such as T cells and natural killer cells, which play a critical role in the body's defense against cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one in lab experiments is its high potency and selectivity towards cancer cells. This allows for lower concentrations of the compound to be used, reducing the risk of toxicity towards normal cells. In addition, 5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of 5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the compound has a relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are a number of future directions for the research and development of 5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more effective formulations of 5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one that can improve its solubility and bioavailability. In addition, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one in vivo. Finally, there is a need for the identification of biomarkers that can predict the response of cancer cells to 5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one, which can help to guide patient selection and treatment strategies.

Scientific Research Applications

5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity towards normal cells. In addition, 5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one has been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.

properties

IUPAC Name

5'-fluorospiro[1,3-dithiolane-2,3'-1H-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNOS2/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFKUJJPYFOWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2(S1)C3=C(C=CC(=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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